molecular formula C17H19ClN2O2 B1388716 N-(3-amino-4-chlorophenyl)-2-(4-ethylphenoxy)propanamide CAS No. 1020055-66-6

N-(3-amino-4-chlorophenyl)-2-(4-ethylphenoxy)propanamide

Cat. No.: B1388716
CAS No.: 1020055-66-6
M. Wt: 318.8 g/mol
InChI Key: DUQLBTYXWKVDRS-UHFFFAOYSA-N
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Description

N-(3-amino-4-chlorophenyl)-2-(4-ethylphenoxy)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a chlorophenyl group, and an ethylphenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-chlorophenyl)-2-(4-ethylphenoxy)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-chlorobenzene, 4-ethylphenol, and propanoyl chloride.

    Formation of Intermediate: The first step involves the reaction of 3-amino-4-chlorobenzene with propanoyl chloride to form an intermediate amide.

    Etherification: The intermediate amide is then reacted with 4-ethylphenol under basic conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-chlorophenyl)-2-(4-ethylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield phenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(3-amino-4-chlorophenyl)-2-(4-ethylphenoxy)propanamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-propanamide
  • N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide
  • N-(3-Amino-4-chlorophenyl)-2-(4-tert-butylphenoxy)-propanamide

Uniqueness

N-(3-amino-4-chlorophenyl)-2-(4-ethylphenoxy)propanamide is unique due to the presence of the ethyl group on the phenoxy moiety, which may impart distinct chemical and biological properties compared to its analogs. The specific arrangement of functional groups can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(4-ethylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-3-12-4-7-14(8-5-12)22-11(2)17(21)20-13-6-9-15(18)16(19)10-13/h4-11H,3,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQLBTYXWKVDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-amino-4-chlorophenyl)-2-(4-ethylphenoxy)propanamide
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N-(3-amino-4-chlorophenyl)-2-(4-ethylphenoxy)propanamide

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